Ethyl 1H-indole-1-carboxylate

Vue d'ensemble

Description

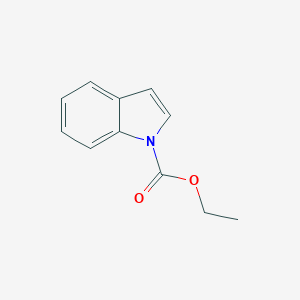

Ethyl 1H-indole-1-carboxylate is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 1H-indole-1-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ethyl pyruvate under acidic conditions to form the indole ring. Another method includes the cyclization of o-nitrotoluene derivatives followed by esterification.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves catalytic processes to enhance yield and efficiency. For instance, palladium-catalyzed cross-coupling reactions are employed to construct the indole core, followed by esterification to introduce the ethyl carboxylate group. These methods are optimized for large-scale production to meet the demands of pharmaceutical and chemical industries .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.

Reduction: Reduction reactions can convert the compound into indoline derivatives.

Substitution: Electrophilic substitution reactions occur readily on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products:

Oxidation: Indole-2,3-diones.

Reduction: Indoline derivatives.

Substitution: Various substituted indoles depending on the electrophile used

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 1H-indole-1-carboxylate is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of drugs targeting various diseases.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit promising anticancer activities. They have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes.

Case Study:

A study demonstrated that this compound derivatives exhibited cytotoxic effects against several cancer cell lines, with IC50 values indicating significant potency .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and reactions.

Synthesis Techniques

The compound can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions .

Data Table: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Fischer Indole Synthesis | Reaction with phenylhydrazine | High |

| Alkylation | Using alkyl halides with bases | Moderate |

| Hydrazinolysis | Conversion to indol-2-carbohydrazide | Variable |

Biochemical Research

This compound is utilized in biochemical studies to investigate its interactions with enzymes and metabolic pathways. Its ability to influence various biochemical processes makes it a valuable compound in drug discovery and development.

Pharmacokinetics

Studies have shown that indole derivatives generally possess favorable pharmacokinetic profiles, including good absorption and distribution characteristics within biological systems .

Material Science

In material science, this compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for various industrial uses.

Agricultural Chemistry

The compound has potential applications in agricultural chemistry, particularly in developing agrochemicals like herbicides and fungicides. Its effectiveness in crop protection strategies contributes to more sustainable agricultural practices .

Mécanisme D'action

The biological activity of ethyl 1H-indole-1-carboxylate is primarily attributed to its ability to interact with various molecular targets and pathways. It can bind to specific receptors, modulate enzyme activity, and influence cellular signaling pathways. For example, its anticancer activity is linked to the inhibition of key enzymes involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Ethyl 1H-indole-1-carboxylate can be compared with other indole derivatives such as:

- Mthis compound

- Ethyl 1H-indole-2-carboxylate

- Ethyl 1H-indole-3-carboxylate

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it exhibits distinct pharmacological properties and synthetic versatility, making it a valuable compound in research and industrial applications .

Activité Biologique

Ethyl 1H-indole-1-carboxylate is a significant compound within the indole family, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound (C10H9NO2) is recognized for its bicyclic structure, consisting of a benzene ring fused to a pyrrole ring. This unique structure contributes to its varied biological activities, including antiviral, anticancer, and antimicrobial properties.

Biological Activities

1. Antiviral Properties

- This compound has been investigated for its potential antiviral activity. Research indicates that certain indole derivatives can inhibit viral replication through various mechanisms, including interference with viral entry or replication processes.

2. Anticancer Effects

- The compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For instance, it has been noted to exhibit cytotoxic effects against human cancer cell lines, suggesting its potential as a chemotherapeutic agent .

3. Antimicrobial Activity

- This compound has demonstrated antimicrobial properties against a range of pathogens. Its efficacy against bacteria and fungi has been documented in several studies, highlighting its potential use in treating infectious diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : this compound exhibits antioxidant properties that may protect cells from oxidative stress, contributing to its anticancer effects .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antiviral | Inhibits viral replication | Interference with viral entry/replication |

| Anticancer | Induces apoptosis | Activation of apoptotic pathways |

| Antimicrobial | Inhibits growth of pathogens | Disruption of microbial cell function |

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cell lines revealed that treatment with the compound significantly reduced cell viability and induced apoptosis. The study utilized various assays to confirm these findings, including MTT assays and flow cytometry analysis .

Case Study 2: Antiviral Efficacy

In another investigation focusing on the antiviral properties of indole derivatives, this compound was shown to effectively inhibit the replication of Herpes Simplex Virus (HSV) in vitro. The results indicated a dose-dependent response, with higher concentrations leading to more significant reductions in viral titers .

Propriétés

IUPAC Name |

ethyl indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)12-8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXNQFWEJRSZBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157938 | |

| Record name | Ethyl 1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13307-67-0 | |

| Record name | Ethyl 1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13307-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Ethoxycarbonyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013307670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC81240 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1H-indole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(Ethoxycarbonyl)indole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLJ4AM3CWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.